molecular formula C10H13N3O B1483553 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine CAS No. 2098019-00-0

2-(4-(furan-2-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine

Cat. No. B1483553
CAS RN: 2098019-00-0
M. Wt: 191.23 g/mol
InChI Key: CBQWTFNTDOXGDN-UHFFFAOYSA-N
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Description

2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine, also known as FMP, is a synthetic compound with potential applications in scientific research. FMP is a part of an expanding class of compounds known as pyrazolopyrimidines, which have been studied for their potential therapeutic effects. FMP has been studied for its potential to act as an agonist of the 5-HT1A receptor, an important neurotransmitter receptor in the brain. This receptor is involved in a variety of physiological processes, including anxiety, depression, and pain. In addition, FMP has been studied for its potential as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition could lead to a number of therapeutic effects, such as improved cognitive function.

Scientific Research Applications

  • Synthesis Methods and Chemical Transformations :

    • A method has been developed for the synthesis of compounds based on the intramolecular cyclization of vicinal aminoanilides, demonstrating the importance of the nature of the amine in the cyclization process (Stroganova et al., 2013).
    • Research on the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-ylmethylidene) derivatives has been conducted, highlighting the versatility of this chemical structure in producing a variety of heterocyclic compounds (El-Essawy & Rady, 2011).
  • Applications in Medicinal Chemistry :

    • Synthesis and biological evaluation of Naphtho[2,1-b]furan derivatives bearing a Pyrazole nucleus have been studied, revealing their potential as antimicrobial agents (El-Wahab et al., 2011).
    • The synthesis of pyrazole derivatives and their examination for antimicrobial activity have been investigated, providing insights into the potential pharmacological applications of these compounds (Bondock et al., 2011).
  • Structural and Molecular Studies :

    • Research on Cobalt(II) complexes containing N'-substituted N,N',N-bis((1H-pyrazol-1-yl)methyl)amine ligands has been conducted, which is relevant for understanding the molecular structures and potential applications in catalysis (Choi et al., 2015).
    • Studies on the reactions of cyclic oxalyl compounds with hydrazines or hydrazones have been performed, which are crucial for understanding the synthesis and reactions of various pyrazole derivatives (Şener et al., 2002).

Mechanism of Action

properties

IUPAC Name

2-[4-(furan-2-yl)pyrazol-1-yl]-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-11-4-5-13-8-9(7-12-13)10-3-2-6-14-10/h2-3,6-8,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQWTFNTDOXGDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1C=C(C=N1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(furan-2-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine
Reactant of Route 2
2-(4-(furan-2-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine
Reactant of Route 3
Reactant of Route 3
2-(4-(furan-2-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine
Reactant of Route 4
2-(4-(furan-2-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine
Reactant of Route 5
2-(4-(furan-2-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine
Reactant of Route 6
2-(4-(furan-2-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine

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